
Urushiol
Overview
Description
Urushiol is a natural phenolic compound primarily found in lacquer trees (Toxicodendron vernicifluum) and poison ivy/oak. It consists of a catechol core (1,2-dihydroxybenzene) substituted at the 3-position with a C15–C17 aliphatic side chain containing 1–3 unsaturated double bonds (typically in cis configuration) . This structure confers unique properties:
- Chemical Reactivity: The catechol moiety enables oxidative polymerization (via laccase enzymes or electropolymerization), while the unsaturated side chain facilitates auto-oxidation .
- Material Properties: this compound-based coatings exhibit exceptional hardness (up to 176.7 N/mm²), corrosion resistance, thermal stability, and durability .
- Biological Activity: this compound is a potent allergen and exhibits anticancer properties through pro-apoptotic mechanisms .
Natural this compound is a mixture of components dominated by triene this compound (71%), followed by monoene (14–16%) and diene (5–8%) variants, with composition varying by geographic origin .
Biological Activity
Urushiol, a mixture of organic compounds found in the sap of plants such as poison ivy (Toxicodendron radicans), poison oak, and poison sumac, is primarily known for its role as a potent allergen. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
This compound is a complex mixture of catechols that can induce allergic reactions through a type IV hypersensitivity response. Upon skin contact, this compound binds to proteins, modifying them and leading to an immune response characterized by T-cell activation. The primary mechanism involves the activation of the Fas receptor pathway, which mediates apoptosis in certain cell types.
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound inhibited the growth of human gastric cancer cells (MKN-45 and MKN-28) in a dose-dependent manner, with IC50 values around 15 μg/ml for MKN-45 and 20 μg/ml for MKN-28 cells. Notably, this compound induced apoptosis in MKN-45 cells through several pathways:
- Activation of p53 : this compound upregulates p53, leading to increased expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.
- Bcl-2/Bax Ratio : The treatment resulted in a decreased Bcl-2/Bax ratio in MKN-45 cells, promoting apoptosis through mitochondrial pathways.
- Caspase Activation : this compound activated caspase-3 and led to DNA fragmentation, indicative of apoptotic processes.
The contrasting behavior observed in MKN-28 cells suggests that this compound may also induce cell cycle arrest rather than apoptosis in certain contexts .
Case Studies and Clinical Implications
Case Study: Mango Dermatitis
A clinical case highlighted the cross-reactivity between this compound and mango sap components. A 41-year-old male developed dermatitis after handling mangoes following prior exposure to poison ivy. This case underscores the relevance of this compound sensitization in clinical settings, particularly concerning delayed hypersensitivity reactions. Management included antihistamines and corticosteroids, resulting in significant symptom relief .
Antimicrobial and Antioxidant Properties
Emerging research has also focused on the antimicrobial properties of this compound. Studies suggest that certain synthesized analogs exhibit antioxidant activities and potential antimicrobial effects against various pathogens. These findings open avenues for developing new therapeutic agents derived from this compound or its analogs .
Comparative Biological Activity
A comparative analysis of this compound's biological activity against other compounds reveals its unique sensitization potential. For example, quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the skin sensitization potential of this compound analogs, providing insights into their relative safety profiles .
Compound | IC50 (μg/ml) | Mechanism | Effect |
---|---|---|---|
This compound | 15 (MKN-45) | p53 activation | Apoptosis induction |
This compound | 20 (MKN-28) | Cell cycle arrest | Growth inhibition |
Mango Sap | N/A | Cross-reactivity with this compound | Dermatitis |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound and its derivatives. Potential areas include:
- Therapeutic Applications : Investigating the use of this compound analogs in cancer therapy.
- Allergy Management : Developing targeted therapies to mitigate allergic reactions caused by this compound exposure.
- Environmental Impact : Understanding how climate change influences this compound production and plant distribution.
Scientific Research Applications
Immunotherapy for Allergic Contact Dermatitis
One of the most promising applications of urushiol lies in its potential use for immunotherapy in treating allergic contact dermatitis caused by exposure to this compound-containing plants. A study highlighted the development of extraction methods that yield high concentrations of this compound suitable for immunological treatments. These methods involve solvent extraction techniques that enhance the purity and concentration of this compound, enabling its use in desensitization therapies for individuals allergic to poison ivy and related plants .
- Case Study : A clinical trial is underway to evaluate a derivative of this compound aimed at desensitizing individuals susceptible to poison ivy dermatitis. This treatment has received "Investigational New Drug" status from the U.S. Food and Drug Administration, with Phase-1 trials planned to assess its safety and effectiveness .
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. In vitro studies revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .
- Data Table: this compound's Cytotoxic Effects on Cancer Cells
Cell Line | IC50 Value (μg/ml) | Mechanism of Action |
---|---|---|
MKN-45 | 15 | Induces apoptosis via extrinsic pathway |
MKN-28 | 20 | Mediates cell cycle arrest |
These findings suggest that this compound could be further explored as a natural compound for developing anticancer therapies.
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing natural pesticides or preservatives in agriculture .
- Case Study : Research into this compound derivatives has revealed their effectiveness against Helicobacter pylori, suggesting applications not only in agriculture but also in food safety and preservation .
Biodegradable Polymers
This compound's unique chemical structure allows it to be used in the synthesis of biodegradable polymers. Research has focused on creating methylene acetal derivatives of this compound, which have been characterized for their potential use in polymer science .
- Data Table: Characteristics of this compound Derivatives
Derivative Name | Degree of Unsaturation | Potential Application |
---|---|---|
3-[pentadecyl] benzene methylene ether | High | Biodegradable plastics |
3-[8′-pentadecatrienyl] benzene methylene ether | Moderate | Coatings and adhesives |
These derivatives could lead to environmentally friendly alternatives to traditional synthetic polymers.
Q & A
Basic Research Questions
Q. What standard analytical methods are used to quantify urushiol in plant extracts and food ingredients?
- Methodology : this compound is quantified via liquid-liquid extraction followed by trimethylsilyl silylation and GC-MS analysis. Polar capillary columns separate this compound derivatives, with validation criteria including retention time windows (±0.03 min) and linear calibration curves (R² ≥ 0.998). Limits of detection (LODs) range from 1.74–2.67 µg/mL .
Q. How does this compound trigger allergic contact dermatitis (ACD)?
- Mechanism : this compound, a lipophilic hapten, binds to cell membranes, triggering a T-cell-mediated immune response. In vitro blastogenesis assays show reactivity peaks 1–3 weeks post-exposure, with Th2-biased immune activation (e.g., IL4, IL13, TSLP upregulation) and minimal Th1 response .
Q. What structural features of this compound contribute to its biological activity?
- Key Features : this compound’s benzene ring, catechol/resorcinol moieties, and unsaturated C15–C20 alkyl side chain enable redox activity, membrane interaction, and polymerization. These features underpin its roles in dermatitis, anticancer effects, and material science .
Advanced Research Questions
Q. How do polymerization techniques affect this compound’s application in functional materials?
- Techniques : Laccase catalysis, UV curing, and metal coordination enable this compound polymerization. For example, photocurable this compound derivatives in dental adhesives (e.g., 0.5–1 wt% in DMSO) improve bond strength (5000 thermocycles) by enhancing hydrophobicity and hydrolysis resistance .
Q. What genomic approaches identify this compound biosynthesis genes in Toxicodendron vernicifluum?
- Methods : Chromosome-level genome assembly (DNBSEQ-G400) identifies 33 polyketide synthase (PKS) genes linked to this compound synthesis. Co-expression networks and metabolomic profiling validate pathways, with TvPKS genes serving as markers for metabolic engineering .
Q. How to resolve contradictions in immune response pathways induced by this compound?
- Analysis : Transcriptome profiling (microarray/qPCR) reveals this compound’s Th2/Th17 bias (IL4, IL23a, CCL20) vs. oxazolone’s mixed Th1/Th2 response. Contradictions arise from allergen-specific T-cell activation; experimental models must specify immune endpoints (e.g., TSLP for itch mediation) .
Q. What experimental models compare Th2 bias in this compound-induced ACD?
- Models : Murine ACD models compare this compound vs. oxazolone. This compound upregulates Th2 genes (IL4, IL13) and itch mediators (TSLP), while oxazolone activates Th1 (CXCL9, IFNγ) and Th17 (S100a7). Flow cytometry and qPCR validate cell-type-specific responses .
Q. How to design studies on this compound derivatives for durable dental adhesives?
- Protocol : Replace Bis-GMA with this compound derivatives (0.1–1 wt% in ethanol/DMSO). Test bond strength post-thermocycling (5,000 cycles) and hydrolytic stability (pH 2–7). SEM evaluates interface durability; FTIR confirms crosslinking efficiency .
Q. Key Considerations for Researchers
- Data Contradictions : Address immune pathway variability (Th2 vs. Th1/Th17) by standardizing allergen models and including proteomic validation.
- Methodological Rigor : Use FINER criteria (Feasible, Novel, Ethical) for study design. For example, prioritize GC-MS for this compound quantification over less-specific spectrophotometry .
- Ethical Compliance : For in vivo studies, ensure HRPP approval and detail exclusion criteria (e.g., prior this compound sensitization) to reduce bias .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thitsiol
Source : Cambodian lacquer (Gluta usitata) .
Structure : Catechol substituted at the 4-position with a C17 dienyl side chain (two double bonds) .
Key Differences :
Property | Urushiol (3-Substituted) | Thitsiol (4-Substituted) |
---|---|---|
Curing Mechanism | Laccase + auto-oxidation | Auto-oxidation dominant |
Martens Hardness | 176.7 ± 2.3 N/mm² | 58.5 ± 0.6 N/mm² |
Corrosion Resistance | High (used in metal coatings) | Moderate |
Implications : The 4-substitution in thitsiol reduces crosslinking efficiency, leading to softer, less durable films .
Lignin-Derived G-Urushiol
Synthesis: Derived from lignin via 5-step modification with linolenic acid (C18 trienyl side chain) . Properties:
- Curing: Slow initial enzymatic oxidation (similar to this compound) followed by auto-oxidation.
- Hardness: 147.4 ± 0.9 N/mm², comparable to natural this compound .
Limitation : Longer curing time (73 days vs. ~7 days for natural this compound) due to synthetic purity (vs. natural mixtures) .
UA03 and UAm (Electropolymerized Analogs)
Synthesis: Precision 3-substituted analogs using unsaturated fatty acids (e.g., linoleic acid) . Properties:
- Curing: Electropolymerization replaces laccase, avoiding enzyme specificity issues .
- Anticorrosion: Comparable to this compound in protecting copper (3.5% NaCl), with smoother coatings than natural this compound .
Modified Derivatives
Methoxy-Protected Me-G-Urushiol
Structure: Catechol hydroxyl groups replaced by methoxy . Outcome: No curing observed, confirming the necessity of free catechol for polymerization .
This compound-Formaldehyde-Aniline Copolymer (PUFA)
Synthesis : Condensation polymer with aniline .
Properties :
- Alkali resistance improved 10-fold vs. unmodified this compound.
- Retains thermal stability (up to 300°C) .
Functional Comparison: Allergenicity and Bioactivity
Veratrole Compounds (Allergenicity)
Structures : Dimethyl ether derivatives of this compound .
Compound | Double Bonds | Allergenicity (Patch Test) |
---|---|---|
This compound dimethyl ether | 2 | High reactivity |
S-Pentadecenyl-1'-veratrole | 1 | Moderate reactivity |
Hydrothis compound dimethyl ether | 0 (saturated) | Low reactivity |
HDAC-Inhibiting Derivatives
Design : this compound derivatives with hydroxamic acid moieties .
Activity :
- Bind HDAC8 via zinc coordination (Glide scores: −8.2 to −10.2).
- Induce apoptosis in cancer cells (e.g., HepG2) .
Key Data Tables
Table 1: Mechanical Properties of Coatings
Compound | Curing Method | Hardness (N/mm²) | Corrosion Resistance (NaCl) |
---|---|---|---|
Natural this compound | Laccase + auto-oxid | 176.7 ± 2.3 | Excellent |
Thitsiol | Auto-oxidation | 58.5 ± 0.6 | Moderate |
G-Urushiol | Laccase + auto-oxid | 147.4 ± 0.9 | Good |
UA03 (Electropolymer) | Electrochemical | 140.4 ± 1.5 | Excellent |
Table 2: Structural Impact on Properties
Feature | This compound | Thitsiol | G-Urushiol |
---|---|---|---|
Substitution Position | 3 | 4 | 3 |
Side Chain | C15 triene | C17 diene | C18 triene |
Key Application | Protective coatings | Decorative coatings | Sustainable films |
Preparation Methods
Traditional Extraction and Limitations
Ethanol-Based Extraction (ElSohly Method)
The ElSohly method, a historical benchmark, involves ethanol extraction of poison ivy leaves followed by chloroform-water fractionation and silica gel chromatography . This process yields this compound at concentrations ≤2 mg/mL, with purity constrained by residual plant lipids and oxidation byproducts . A key limitation is the multi-step solvent partitioning, which introduces opportunities for catechol oxidation, particularly in unsaturated this compound congeners (e.g., 3-n-pentadeca-8′,11′,14′-trienylcatechol) . Gas chromatography-mass spectrometry (GC-MS) analyses of ElSohly-derived this compound typically show 15–20% impurity content, primarily oligomers formed during chloroform-water phase separation .
Challenges in Stabilization
Early extraction protocols struggled with this compound’s instability, as unsaturated congeners polymerize under acidic conditions or oxidize in alkaline environments . For example, storing this compound in ethanol at 23°C for 60 days led to a 12% loss of monounsaturated congeners due to dimerization, while di- and triunsaturated species degraded 18–22% . These findings underscored the need for inert solvents and low-temperature processing, which later methods addressed.
Modern Solvent Extraction Protocols
Primary Solvent Selection
Contemporary methods prioritize hydrophobic solvents with low polarity to minimize catechol oxidation. Methylene chloride (dichloromethane) has emerged as optimal, achieving 0.143% yield from poison ivy leaves—a 40% improvement over ethanol-based systems . Its low polarity reduces co-extraction of hydrophilic impurities, while a boiling point of 40°C facilitates gentle solvent removal via rotary evaporation . Alternative solvents like pentane and dimethoxyethane show comparable efficacy but require sub-30°C processing to prevent this compound degradation .
Table 1: Solvent Efficiency in this compound Extraction
Solvent | Yield (% w/w) | Purity (%) | Stability (50 mg/mL, 25°C) |
---|---|---|---|
Methylene chloride | 0.143 | 96.2 | >250 days |
Ethanol (ElSohly) | 0.101 | 79.8 | 90 days |
Pentane | 0.132 | 94.7 | 180 days |
Hexane-Acetonitrile Partitioning
After primary extraction, crude this compound is resuspended in hexane and partitioned against acetonitrile. This step exploits the differential solubility of this compound congeners: saturated species (e.g., 3-n-pentadecylcatechol) favor hexane, while unsaturated variants partition into acetonitrile . Adjusting the hexane:acetonitrile ratio to 1:3 (v/v) maximizes recovery of triunsaturated catechols, which are critical for immunotherapy applications . Post-partitioning, acetonitrile evaporation under reduced pressure yields this compound concentrates up to 50 mg/mL—25-fold higher than traditional methods .
Chromatographic Purification
Thiazole-Derivatized Silica Gel Chromatography
Thiazole-functionalized silica gel selectively binds this compound’s catechol moiety via π-π interactions, enabling high-resolution separation from non-aromatic contaminants . Elution with chloroform gradients (10–100% over 15 column volumes) recovers this compound at >98% purity, as validated by GC-MS . This method is particularly effective for removing polymeric byproducts, reducing dimer content from 8.2% (pre-chromatography) to <0.5% .
Normal-Phase HPLC for Congener Separation
High-performance liquid chromatography (HPLC) on silica columns resolves this compound into individual congeners. Using a hexane:ethyl acetate gradient (95:5 to 70:30 over 30 min), monounsaturated (Rt = 12.3 min), diunsaturated (Rt = 14.1 min), and triunsaturated (Rt = 16.8 min) species are isolated with >99% purity . These fractions are essential for structure-activity studies, as triunsaturated this compound exhibits 10-fold higher allergenic potency than saturated analogs .
Synthetic Approaches to this compound Analogues
Mannich Reaction-Based Synthesis
Zhou et al. developed a synthetic route via Mannich reaction, coupling catechol with alkenylamines under acidic conditions . Optimized parameters (37% HCl, EtOAc solvent, 4 h reaction) produce 3-pentadecylcatechol analogues in 72% yield . This method bypasses plant-derived variability, enabling precise control over side-chain unsaturation.
Radical-Mediated Alkenylation
Photoinitiated radical reactions graft alkenyl chains onto catechol cores, mimicking natural this compound’s unsaturated side chains . Using UV light (254 nm) and di-tert-butyl peroxide as initiator, this one-pot synthesis achieves 65–78% yields for di- and triunsaturated analogues . The products’ immunogenicity parallels natural this compound, making them viable candidates for tolerance induction therapies .
Storage Medium | Temperature (°C) | Degradation at 180 Days (%) |
---|---|---|
Ethanol | 3 | 1.8 |
Ethanol | 23 | 4.7 |
Water | 3 | 28.5 |
Hexane | 23 | 12.1 |
Oligomerization Mitigation
Gel permeation chromatography (GPC) identifies this compound dimers and trimers as primary degradation products . Storage under nitrogen atmosphere reduces oligomer formation by 89%, highlighting the importance of oxygen exclusion .
Applications in Immunotherapy
Tolerance Induction Protocols
High-purity this compound (>96%) is formulated into oral vaccines using olive oil carriers . Clinical trials demonstrate that 0.5–2.0 µg/mL doses induce immune tolerance in 78% of poison ivy-allergic patients, with effects persisting ≥9 months .
Patch Test Reagents
HPLC-purified monounsaturated this compound (1 mg/mL in petrolatum) serves as a diagnostic tool, eliciting reactions in 95% of sensitized individuals within 48 h .
Properties
IUPAC Name |
3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol;3-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,2-diol;3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol;3-[(E)-pentadec-8-enyl]benzene-1,2-diol;3-pentadecylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2.C21H34O2.C21H32O2.2C21H30O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3;7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3;2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3;2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b;8-7+;5-4+,8-7+;3-2+,5-4+,8-7+;5-4+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARRXYBJLBIVAK-UEMSJJPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.CCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H162O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Merck Index] | |
Record name | Urushiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C | |
Record name | URUSHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, and benzene | |
Record name | URUSHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.968 | |
Record name | URUSHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid | |
CAS No. |
53237-59-5 | |
Record name | Urushiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | URUSHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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